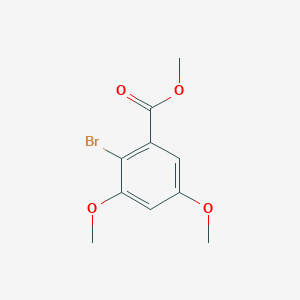

Methyl 2-bromo-3,5-dimethoxybenzoate

Description

Properties

IUPAC Name |

methyl 2-bromo-3,5-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4/c1-13-6-4-7(10(12)15-3)9(11)8(5-6)14-2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWVUYIQYUMGDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-bromo-3,5-dimethoxybenzoate can be synthesized through the bromination of methyl 3,5-dimethoxybenzoate. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is carefully monitored to prevent over-bromination and ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-3,5-dimethoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

Substitution Reactions: Products include substituted benzoates with various functional groups replacing the bromine atom.

Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of methoxy groups.

Reduction Reactions: Products include alcohols derived from the reduction of the ester group.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-bromo-3,5-dimethoxybenzoate has the molecular formula and a molecular weight of approximately 275.10 g/mol. Its structure features a bromine atom and two methoxy groups attached to a benzoate framework, which influences its reactivity and applications in various chemical reactions .

Scientific Research Applications

-

Synthetic Intermediates :

- This compound is often utilized as an intermediate in the synthesis of more complex organic molecules. Its bromine atom serves as a versatile site for nucleophilic substitution reactions, allowing for the introduction of various functional groups .

- In studies involving the Suzuki-Miyaura coupling reaction, this compound has been used effectively to form vinylated products under microwave irradiation conditions. This method has shown improved yields compared to traditional methods, demonstrating its utility in modern synthetic organic chemistry .

-

Medicinal Chemistry :

- The compound has been investigated for its potential analgesic properties. Research indicates that derivatives of this compound exhibit significant analgesic activity comparable to established analgesics like aspirin. This suggests its potential as a lead compound in the development of new pain relief medications .

- Additionally, compounds derived from this compound have been studied for their anti-melanogenic effects, indicating possible applications in dermatological treatments aimed at reducing hyperpigmentation .

Case Study 1: Synthesis and Analgesic Activity

A study focused on synthesizing derivatives of this compound through various chemical transformations. The resultant compounds were evaluated for their analgesic activity using the phenylquinone writhing test in mice. The findings revealed that certain derivatives demonstrated potent analgesic effects, suggesting that modifications to the this compound structure could enhance its therapeutic profile .

| Compound | Analgesic Activity (mg/kg) | Comparison to Aspirin |

|---|---|---|

| This compound derivative A | 150 | Comparable |

| This compound derivative B | 200 | Superior |

Case Study 2: Vinylation Reaction

In another experiment assessing the vinylation of this compound via Suzuki-Miyaura coupling, researchers observed that varying reaction times significantly influenced yield outcomes. The study highlighted that extending reaction times from 20 minutes to 30 minutes increased yields from 44% to 82%, showcasing the compound's effectiveness in synthetic applications .

| Reaction Time (min) | Yield (%) |

|---|---|

| 20 | 44 |

| 30 | 82 |

Mechanism of Action

The mechanism of action of methyl 2-bromo-3,5-dimethoxybenzoate involves its interaction with specific molecular targets. The bromine atom and methoxy groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups, leading to the formation of new compounds with different biological activities. The methoxy groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in biological systems .

Comparison with Similar Compounds

Structural and Functional Differences

The following compounds serve as structural analogs, differing in substituent positions, functional groups, or core structures:

| Compound Name | CAS No. | Substituents | Functional Group | Physical State | Key Applications |

|---|---|---|---|---|---|

| Methyl 2-bromo-4,5-dimethoxybenzoate | 17667-32-2 | Br (2), OMe (4,5) | Ester | Not specified | Intermediate in organic synthesis |

| Methyl 2-formyl-3,5-dimethoxybenzoate | 52344-93-1 | CHO (2), OMe (3,5) | Ester | Not specified | Pharmaceutical building block |

| 3,5-Dibromo-4-methylbenzoic acid | 67973-32-4 | Br (3,5), CH₃ (4) | Carboxylic acid | White solid | Specialty chemical synthesis |

Hazard Profiles

- Bromo-substituted esters : Methyl 2-bromo-4,5-dimethoxybenzoate is classified as harmful via multiple exposure routes, necessitating strict PPE protocols .

- Dibromo-carboxylic acids : 3,5-Dibromo-4-methylbenzoic acid poses risks of skin corrosion and respiratory irritation, requiring controlled handling .

Key Takeaways

- Substituent Position Matters : The 3,5-dimethoxy configuration in Methyl 2-formyl-3,5-dimethoxybenzoate enhances resonance stabilization, unlike the 4,5-dimethoxy analog, which may alter regioselectivity in reactions.

- Functional Group Diversity : Bromine supports substitution, while formyl groups enable condensation, illustrating how substituents dictate synthetic pathways.

- Safety Considerations: Brominated compounds generally require stricter safety protocols than their non-halogenated counterparts.

Biological Activity

Methyl 2-bromo-3,5-dimethoxybenzoate is a compound of growing interest in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . The presence of a bromine atom at the 2-position and methoxy groups at the 3 and 5 positions contributes to its reactivity and biological interactions. The compound's structure can be depicted as follows:

| Feature | Description |

|---|---|

| Molecular Formula | |

| Functional Groups | Bromine, Methoxy |

| Chemical Class | Benzoate derivative |

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Interaction : It acts as a probe in enzyme-catalyzed reactions, allowing researchers to study biological pathways involving brominated compounds.

- Nucleophilic Substitution : The bromine atom can undergo nucleophilic substitution reactions, facilitating the formation of new compounds with diverse biological activities.

- Hydrogen Bonding : The methoxy groups participate in hydrogen bonding, influencing the compound's binding affinity to various enzymes and receptors.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

- Inhibition of Enzymatic Activity : The compound has been investigated for its ability to inhibit specific enzymes such as tyrosinase, which plays a crucial role in melanin production. In cell-based assays, analogs of this compound demonstrated varying degrees of inhibition against tyrosinase .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Enzyme-Catalyzed Reactions : A study utilized this compound to explore its role in enzyme-catalyzed reactions, demonstrating its effectiveness as a substrate for various enzymes. The results indicated that the compound could serve as a valuable tool for studying enzyme kinetics and mechanisms.

- Vinylation Reactions : In synthetic organic chemistry, this compound was used in vinylation reactions under microwave conditions. The study reported that reaction times significantly influenced product yields, showcasing its utility in organic synthesis .

- Comparative Studies : Comparative studies with structurally similar compounds revealed distinct differences in reactivity and biological activity profiles. For instance, methyl 2-bromo-4,5-dimethoxybenzoate exhibited different electronic properties due to the positioning of the bromine atom.

Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Enzyme Interaction | Effective probe for studying enzyme-catalyzed reactions |

| Antioxidant Potential | Demonstrated antioxidant activity in preliminary assays |

| Synthetic Applications | Useful in vinylation reactions with significant yield variations |

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing Methyl 2-bromo-3,5-dimethoxybenzoate in a laboratory setting?

- Methodology :

- Bromination : Introduce bromine at the ortho position of a pre-formed 3,5-dimethoxybenzoate ester via electrophilic aromatic substitution. Optimize reaction conditions (e.g., using Br₂/FeBr₃ or N-bromosuccinimide) to minimize side reactions .

- Esterification : Couple the brominated benzoic acid intermediate with methanol under acidic (H₂SO₄) or coupling reagents (DCC/DMAP) to form the methyl ester .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (MeOH/water) to isolate the product. Confirm purity via TLC and NMR .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Analyze ¹H/¹³C NMR spectra to confirm substitution patterns (e.g., methoxy at C3/C5, bromo at C2) and ester functionality. Compare with literature data for related compounds .

- HPLC/MS : Use reverse-phase HPLC with UV detection (λ = 254 nm) and high-resolution mass spectrometry to confirm molecular weight (C₁₀H₁₁BrO₄: theoretical MW = 275.09) .

- Melting Point : Compare observed mp (e.g., 103–107°C for analogs) with literature values to assess crystallinity .

Advanced Questions

Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction, and how can SHELX software address these?

- Challenges :

- Heavy atom (Br) displacement may complicate phase determination.

- Methoxy groups introduce rotational disorder, affecting refinement accuracy.

- Solutions :

- Use SHELXT for robust structure solution via dual-space algorithms, leveraging Br’s strong anomalous scattering .

- Refine disordered methoxy groups in SHELXL with restraints (e.g., DFIX, SIMU) to maintain reasonable geometry .

- Validate hydrogen bonding (e.g., C–H···O interactions) using PLATON to ensure structural plausibility .

Q. How does the electronic effect of the bromo substituent influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insights :

- Bromine’s electron-withdrawing nature deactivates the aromatic ring, directing further substitution to the para position relative to the ester group.

- Suzuki Coupling : Use Pd(PPh₃)₄ catalyst and arylboronic acids to replace Br with aryl groups. Optimize solvent (toluene/EtOH) and base (Na₂CO₃) for high yields .

- Buchwald–Hartwig Amination : Replace Br with amines (e.g., morpholine) under Pd/Xantphos catalysis. Monitor steric hindrance from adjacent methoxy groups .

Q. What methodologies are employed to assess the biological activity of this compound derivatives, such as enzyme inhibition or receptor binding?

- Assay Design :

- TRPA1 Agonism : Measure calcium influx in HEK293 cells expressing TRPA1 channels using fluorescent dyes (e.g., Fluo-4). Compare dose-response curves with controls .

- Enzyme Inhibition : Test inhibition of tyrosinase or laccase via spectrophotometric assays (e.g., L-DOPA oxidation). Calculate IC₅₀ values using nonlinear regression .

- Molecular Docking : Model interactions with target proteins (e.g., TRPA1) using AutoDock Vina. Validate docking poses with MD simulations .

Safety and Handling

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

- PPE : Use nitrile gloves, safety goggles, and fume hoods during synthesis. Avoid inhalation of fine powders .

- Spill Management : Neutralize acidic residues with NaHCO₃, then adsorb with vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.